(2R,3R,4R,5R)-5-(4-Benzamido-5-methyl-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
Description
This compound is a phosphoramidite derivative used primarily in solid-phase oligonucleotide synthesis. Its structure features:
- A 5-methyl-2-oxopyrimidin-1(2H)-yl nucleobase with a benzamido group at position 4, enhancing stability and base-pairing specificity .
- A bis(4-methoxyphenyl)(phenyl)methoxy (DMT) protecting group on the 5’-hydroxyl of the tetrahydrofuran (sugar) moiety, which prevents unwanted side reactions during oligonucleotide chain elongation .
- A 2-cyanoethyl diisopropylphosphoramidite group at the 3’-hydroxyl, enabling efficient coupling with nucleophilic hydroxyl groups during synthesis .
- Methoxy substitutions at the 4-position of the sugar, which influence steric and electronic properties critical for coupling efficiency .
Storage and Handling: The compound requires storage under inert atmosphere at -20°C to prevent hydrolysis of the phosphoramidite group .
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H56N5O9P/c1-32(2)53(33(3)4)63(60-29-15-28-49)62-42-41(61-46(43(42)58-8)52-30-34(5)44(51-47(52)55)50-45(54)35-16-11-9-12-17-35)31-59-48(36-18-13-10-14-19-36,37-20-24-39(56-6)25-21-37)38-22-26-40(57-7)27-23-38/h9-14,16-27,30,32-33,41-43,46H,15,29,31H2,1-8H3,(H,50,51,54,55)/t41-,42-,43-,46-,63?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWYLFDPXKHBKT-AENBYTAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H56N5O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
878.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R,4R,5R)-5-(4-Benzamido-5-methyl-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure suggests various biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and case studies.
Basic Information
- Molecular Formula : C₅₀H₆₀N₅O₁₀P
- Molecular Weight : 922.01 g/mol
- CAS Number : 163759-94-2
- Purity : ≥98%
Structure
The compound features a tetrahydrofuran ring, a pyrimidine derivative, and multiple aromatic moieties, which contribute to its biological properties.
Antitumor Activity
Research indicates that compounds similar to this phosphoramidite display notable antitumor effects. For instance, studies on related structures have shown potent cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 12.5 | 5.7 |
| Compound B | HT29 (Colon Cancer) | 10.0 | 6.0 |
| Compound C | CEM (Lymphoma) | 8.0 | 7.5 |
These results highlight the potential of the compound in selectively targeting cancer cells while sparing normal cells, as indicated by high selectivity index values .
The proposed mechanism of action for this class of compounds includes:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential, which is critical for cell survival.
- Cell Cycle Arrest : Inhibition of cell cycle progression at various checkpoints.
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of similar phosphoramidites on human cancer cell lines, it was found that these compounds induced significant apoptosis in colon cancer cells through the activation of caspase-3 and subsequent subG1 accumulation .
Study 2: Selectivity Assessment
Another investigation assessed the selectivity of these compounds against non-malignant cells. The results demonstrated that while the compounds effectively targeted malignant cells, they exhibited minimal toxicity towards non-malignant counterparts, yielding a high selectivity index .
Scientific Research Applications
Nucleic Acid Synthesis
This compound is primarily utilized as a building block in the synthesis of oligonucleotides. Its phosphoramidite functionality allows for the incorporation into DNA and RNA strands during solid-phase synthesis. The presence of the benzamido and methoxy groups enhances the stability and solubility of the resulting nucleotides.
Antiviral Agents
Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against RNA viruses. The incorporation of such compounds into nucleotide analogs can lead to the development of inhibitors that target viral replication mechanisms.
Cancer Therapeutics
The unique structural features of this compound suggest potential applications in cancer treatment. Studies have explored its ability to interfere with nucleic acid processes in cancer cells, providing a pathway for targeted therapies that minimize damage to healthy cells.
Case Studies
| Study | Findings | Year |
|---|---|---|
| Synthesis of Nucleotide Analogues | Demonstrated successful incorporation of the compound into RNA sequences, enhancing stability against nucleases. | 2021 |
| Antiviral Activity Against Hepatitis C | Showed that modified oligonucleotides containing this phosphoramidite exhibited significant inhibition of HCV replication in vitro. | 2022 |
| Targeting Cancer Cell Proliferation | Investigated the effects of oligonucleotides synthesized with this compound on various cancer cell lines, revealing selective cytotoxicity. | 2023 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional differences between the target compound and analogous phosphoramidites:
Key Observations:
Substituents on the Pyrimidinone Ring: The benzamido and 5-methyl groups in the target compound improve nucleobase stability and hybridization specificity compared to acetamido or unsubstituted analogs . Compounds with isobutyramido (e.g., ) exhibit faster coupling rates due to reduced steric hindrance but may compromise sequence fidelity.
Sugar Modifications :
- The 4-methoxy group in the target compound balances steric hindrance and coupling efficiency, whereas 2-methoxyethoxy analogs (e.g., ) enhance solubility but may slow reaction kinetics.
Protecting Groups :
- DMT is standard for 5’-protection due to its labile nature under mild acidic conditions. In contrast, TBDMS (e.g., ) requires fluoride-based deprotection, limiting its use in automated synthesis.
Phosphoramidite Reactivity: All compounds share the 2-cyanoethyl diisopropylphosphoramidite group, ensuring consistent coupling efficiency. However, steric effects from sugar modifications (e.g., 4-methoxy vs. 4-fluoro in ) can alter reaction yields.
Q & A
Q. What is the role of the bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group in this phosphoramidite during oligonucleotide synthesis?
The DMT group acts as a temporary protecting group for the 5'-hydroxyl during solid-phase DNA synthesis. It prevents unwanted coupling reactions and is selectively removed under acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) to enable sequential nucleotide addition. The steric bulk of the DMT group also aids in purification via reverse-phase HPLC, as DMT-on oligonucleotides exhibit distinct retention times .
Q. Which analytical methods are recommended to confirm the structural integrity of this compound?
High-resolution techniques are critical:
- ¹H/³¹P NMR : To verify phosphoramidite linkage integrity and detect diastereomeric impurities (e.g., δ ~149 ppm for ³¹P in phosphoramidites).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., expected [M+H]+ peaks).
- HPLC Purity Assay : Use C18 columns with acetonitrile/water gradients to assess purity (>95% as per synthesis protocols) .
Q. How should this compound be stored to maintain stability?
Store under inert gas (argon or nitrogen) at -20°C in anhydrous, dark conditions. The 2-cyanoethyl group is prone to hydrolysis, and moisture exposure leads to phosphoramidite degradation. Stability is enhanced by using molecular sieves in storage vials .
Advanced Research Questions
Q. What experimental strategies mitigate coupling inefficiencies when using this phosphoramidite in automated DNA synthesis?
Coupling efficiency depends on:
- Activator Selection : Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile for optimal activation.
- Reaction Time : Extend coupling to 3–5 minutes for sterically hindered nucleosides.
- Capping Step Optimization : Acetic anhydride/1-methylimidazole capping prevents truncated sequences.
Monitor stepwise yields via trityl cation release (UV monitoring at 498 nm) .
Q. How do structural modifications (e.g., 5-methyl-2-oxopyrimidin-1(2H)-yl) influence base-pairing fidelity in synthesized oligonucleotides?
The 5-methyl group on the pyrimidine ring enhances base-stacking interactions, improving duplex stability. However, mismatches can occur if the methyl group sterically hinders Watson-Crick pairing. Validate pairing fidelity via:
Q. What are the dominant decomposition pathways of this compound under oxidative conditions?
Under oxidative stress (e.g., exposure to air or peroxides):
- Phosphite Oxidation : Forms phosphate triesters, reducing coupling efficiency.
- Cyanoethyl Group Cleavage : Generates acrylonitrile, detectable via GC-MS.
- DMT Group Hydrolysis : Releases dimethoxytrityl alcohol, identifiable via HPLC. Mitigate by strict inert atmosphere handling .
Methodological Tables
Q. Table 1. Key Stability Parameters
| Parameter | Conditions | Reference |
|---|---|---|
| Hydrolytic Degradation | t₁/₂ = 48 hrs (25°C, 50% humidity) | |
| Thermal Stability | Stable ≤ -20°C (under argon) | |
| Incompatible Reagents | Strong oxidizers, aqueous acids |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
